molecular formula C21H18FN5OS B2590716 N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide CAS No. 1251585-49-5

N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

Cat. No. B2590716
M. Wt: 407.47
InChI Key: XKJUXXZVGTURLC-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is a heterocyclic compound with a complex structure. It combines a thiazole ring, a triazole ring, and a carboxamide group. The presence of fluorine and phenyl groups adds to its chemical diversity.



Molecular Structure Analysis

The molecular structure of N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide can be visualized using molecular modeling software. It’s essential to examine bond angles, torsion angles, and intermolecular interactions.



Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior under various conditions. Reactions such as hydrolysis, oxidation, or substitution can provide insights into its chemical properties.



Physical And Chemical Properties Analysis

Experimental data on melting point, solubility, stability, and spectral properties (such as UV-Vis, IR, and NMR) are crucial for understanding its behavior in different environments.


Scientific Research Applications

Synthesis and Chemical Properties

  • Research on thiazole derivatives, including the synthesis of 2-substituted thiazole-5-carboxylates, demonstrates the versatility of thiazole compounds in organic synthesis. These studies often explore novel synthetic routes and the chemical reactivity of thiazole derivatives, providing a basis for developing new compounds with potential research and therapeutic applications (Fong et al., 2004).

Antibacterial and Antituberculosis Activity

  • Thiazole and triazole hybrids have shown promise as antibacterial and antituberculosis agents. For instance, a study on thiazole-aminopiperidine hybrid analogues revealed their effectiveness as Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Anticancer Activity

  • Fluorinated benzothiazoles have been studied for their in vitro cytotoxic properties against various cancer cell lines. Such research contributes to the development of new anticancer agents, exploring the role of fluorine substitution in modulating biological activity (Hutchinson et al., 2001).

Antimicrobial Activity

  • The synthesis and biological evaluation of thiazole derivatives have revealed significant antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents. Research in this area often focuses on identifying compounds with effective antibacterial and antifungal properties (Mhaske et al., 2011).

Future Directions

Future research could focus on:



  • Biological activity : Investigate its potential as a drug candidate.

  • Structure-activity relationship (SAR) : Modify the compound to enhance its properties.

  • Scale-up synthesis : Develop efficient methods for large-scale production.


Please note that the depth of analysis depends on available research. For a comprehensive review, consult relevant scientific literature. 📚


properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-19(20(28)23-12-15-8-6-7-11-17(15)22)29-21(24-13)18-14(2)27(26-25-18)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJUXXZVGTURLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

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